
2-(4-Fluoro-phenyl)-6-chloro-1,2,3,4-tetrahydro-isoquinoline-1-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-Fluoro-phenyl)-6-chloro-1,2,3,4-tetrahydro-isoquinoline-1-carboxylic acid is a complex organic compound that belongs to the class of isoquinolines Isoquinolines are heterocyclic aromatic organic compounds that are structurally related to quinoline
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Fluoro-phenyl)-6-chloro-1,2,3,4-tetrahydro-isoquinoline-1-carboxylic acid typically involves multi-step organic reactions One common method involves the condensation of 4-fluorobenzaldehyde with 6-chloro-1,2,3,4-tetrahydroisoquinoline in the presence of a suitable catalyst
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
2-(4-Fluoro-phenyl)-6-chloro-1,2,3,4-tetrahydro-isoquinoline-1-carboxylic acid can undergo various chemical reactions, including:
Oxidation: Conversion of the tetrahydroisoquinoline ring to an isoquinoline ring.
Reduction: Reduction of the carboxylic acid group to an alcohol.
Substitution: Halogen substitution reactions, particularly involving the chloro and fluoro groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions using reagents like sodium iodide or potassium fluoride.
Major Products Formed
Oxidation: Isoquinoline derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted isoquinoline compounds.
Scientific Research Applications
2-(4-Fluoro-phenyl)-6-chloro-1,2,3,4-tetrahydro-isoquinoline-1-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of novel materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(4-Fluoro-phenyl)-6-chloro-1,2,3,4-tetrahydro-isoquinoline-1-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The fluoro and chloro substituents can enhance its binding affinity and specificity towards these targets, leading to modulation of biological pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Similar Compounds
2-(4-Fluoro-phenyl)-1,2,3,4-tetrahydro-isoquinoline-1-carboxylic acid: Lacks the chloro substituent.
6-Chloro-1,2,3,4-tetrahydro-isoquinoline-1-carboxylic acid: Lacks the fluoro-phenyl group.
2-Phenyl-6-chloro-1,2,3,4-tetrahydro-isoquinoline-1-carboxylic acid: Lacks the fluoro substituent.
Uniqueness
The presence of both fluoro and chloro substituents in 2-(4-Fluoro-phenyl)-6-chloro-1,2,3,4-tetrahydro-isoquinoline-1-carboxylic acid imparts unique chemical properties, such as increased reactivity and potential for specific biological interactions. This makes it a valuable compound for research and industrial applications.
Properties
CAS No. |
1260637-82-8 |
|---|---|
Molecular Formula |
C16H13ClFNO2 |
Molecular Weight |
305.73 g/mol |
IUPAC Name |
6-chloro-2-(4-fluorophenyl)-3,4-dihydro-1H-isoquinoline-1-carboxylic acid |
InChI |
InChI=1S/C16H13ClFNO2/c17-11-1-6-14-10(9-11)7-8-19(15(14)16(20)21)13-4-2-12(18)3-5-13/h1-6,9,15H,7-8H2,(H,20,21) |
InChI Key |
RGWVNXMJJOUGRD-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(C(C2=C1C=C(C=C2)Cl)C(=O)O)C3=CC=C(C=C3)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(1S,2S)-1,2-di([1,1'-biphenyl]-2-yl)ethane-1,2-diamine](/img/structure/B14067811.png)
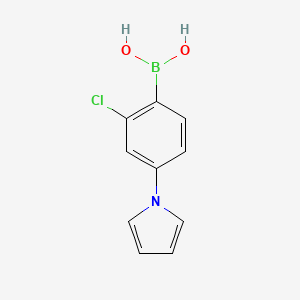

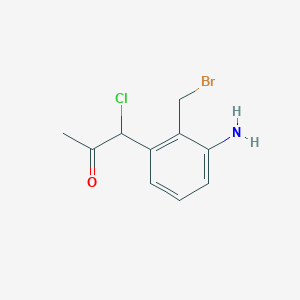
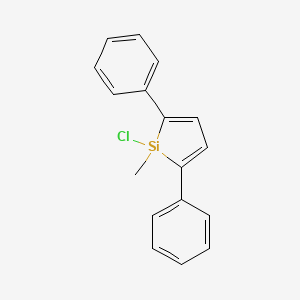
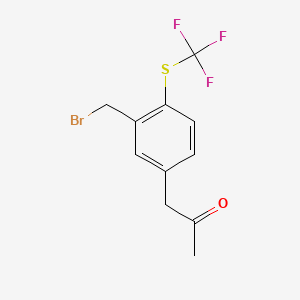
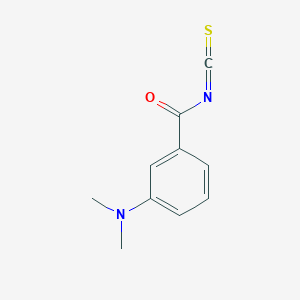
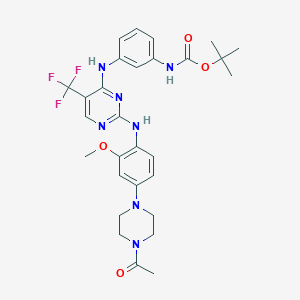

![4-[(10S,13R)-6-ethyl-3,7-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoic acid](/img/structure/B14067846.png)
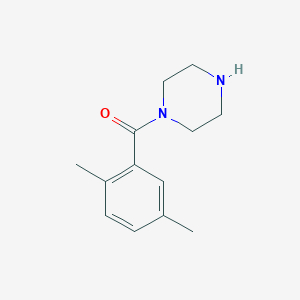
![ethyl (1S)-2-azabicyclo[3.1.0]hexane-1-carboxylate](/img/structure/B14067867.png)


